

Off-target effects of RC-3095 TFA in research

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Compound of Interest

Compound Name: RC-3095 TFA

Cat. No.: B15604068

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Technical Support Center: RC-3095 TFA

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of **RC-3095 TFA** in research. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **RC-3095 TFA**?

RC-3095 TFA is a selective antagonist of the bombesin/gastrin-releasing peptide receptor (GRPR).[1] It functions by competitively blocking the binding of gastrin-releasing peptide (GRP) and other bombesin-like peptides to GRPR.[2][3] This inhibition disrupts downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are crucial for cell proliferation and survival.[3]

Q2: Is **RC-3095 TFA** expected to have off-target binding to other receptors?

RC-3095 is described as a selective GRPR antagonist.[4] While comprehensive off-target screening data is not readily available in the provided search results, its classification as "selective" suggests a low propensity for binding to other receptors at typical experimental concentrations.[2] However, unexpected effects observed in experiments may not always stem from direct off-target binding but could be a consequence of the downstream effects of GRPR antagonism in a specific biological context.

Q3: Why might I observe a decrease in Epidermal Growth Factor Receptor (EGFR) levels after treatment with **RC-3095 TFA**?

Treatment with RC-3095 has been shown to decrease the levels and mRNA expression of EGFR in some cancer models, such as MXT mouse mammary cancers and H-69 small cell lung carcinoma.^{[5][6]} This is considered a heterologous down-regulation and is an indirect effect of GRPR antagonism, not a direct binding of RC-3095 to EGFR. The inhibition of GRPR signaling can influence the expression of other growth factor receptors.^{[5][6]}

Q4: Can **RC-3095 TFA** affect the central nervous system? Are there known neurotoxic effects?

Studies in rats have shown that RC-3095 can impair aversive memory but does not affect recognition memory.^[7] This suggests that GRPR signaling plays a role in certain neurological functions. These effects on memory are not classified as neurotoxicity but rather as a pharmacological consequence of blocking GRP's role in the brain.^[7]

Q5: Does **RC-3095 TFA** have pro-apoptotic or anti-apoptotic effects?

The effect of RC-3095 on apoptosis may be context-dependent. In cancer models, by blocking pro-survival signals, it can contribute to an anti-tumor effect which may involve apoptosis.^[3] However, in a study on lung ischemia-reperfusion injury, administration of RC-3095 after reperfusion was associated with increased caspase-9 activity, suggesting a potential pro-apoptotic effect in that specific injury model.^[4]

Troubleshooting Guide

Issue 1: Unexpectedly high in vivo toxicity or local irritation.

- Possible Cause: In a phase I clinical trial, local discomfort and irritation at the injection site were the primary toxicities observed, particularly at higher doses.^{[8][9]} Animal toxicology studies, however, showed no detectable organ toxicity apart from this local irritation.^[8]
- Troubleshooting Steps:
 - Review Dosing and Administration: Ensure the dose is within the range reported in preclinical studies (e.g., 8 to 96 ug/kg in the clinical trial, and 10 microg/animal/day in some mouse studies).^{[6][8]}

- Vehicle and Formulation: The trifluoroacetate (TFA) salt form and the vehicle used for dissolution can influence local tolerability. Consider if the vehicle is appropriate for the route of administration. For subcutaneous injections, ensure proper pH and sterility.
- Injection Technique: Varying the injection site and ensuring a slow injection rate may help minimize local irritation.
- Consider Slow-Release Formulations: For long-term studies, slow-release formulations might be an option to reduce local irritation, as suggested by clinical trial findings.[\[8\]](#)

Issue 2: Inconsistent or lack of anti-tumor effect in cancer models.

- Possible Cause: The anti-tumor activity of RC-3095 is dependent on the expression of GRPR on the cancer cells.
- Troubleshooting Steps:
 - Confirm GRPR Expression: Verify the expression of GRPR in your specific cancer cell line or tumor model using techniques like immunohistochemistry, Western blotting, or RT-PCR.
 - Dose and Treatment Schedule: The efficacy of RC-3095 can be dose- and schedule-dependent. Studies have used daily subcutaneous injections for several weeks.[\[6\]](#)
 - Tumor Microenvironment: The tumor microenvironment can influence drug efficacy. Consider the potential for paracrine signaling that may be less susceptible to antagonism.
 - Combination Therapy: RC-3095 has been shown to have synergistic effects when combined with cytotoxic agents like gemcitabine in pancreatic cancer models.[\[10\]](#)

Issue 3: Unexpected anti-inflammatory or immunomodulatory effects.

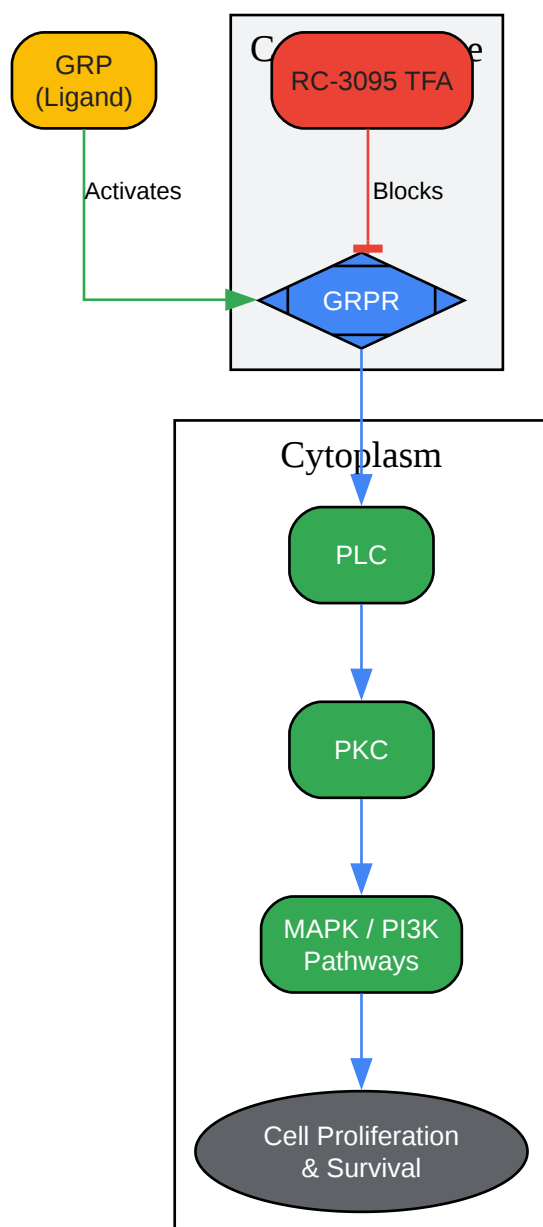
- Possible Cause: RC-3095 has demonstrated anti-inflammatory properties in models of arthritis by reducing pro-inflammatory cytokines like IL-17, IL-1 β , and TNF- α .[\[11\]](#) This is a known effect of GRPR antagonism.
- Troubleshooting Steps:

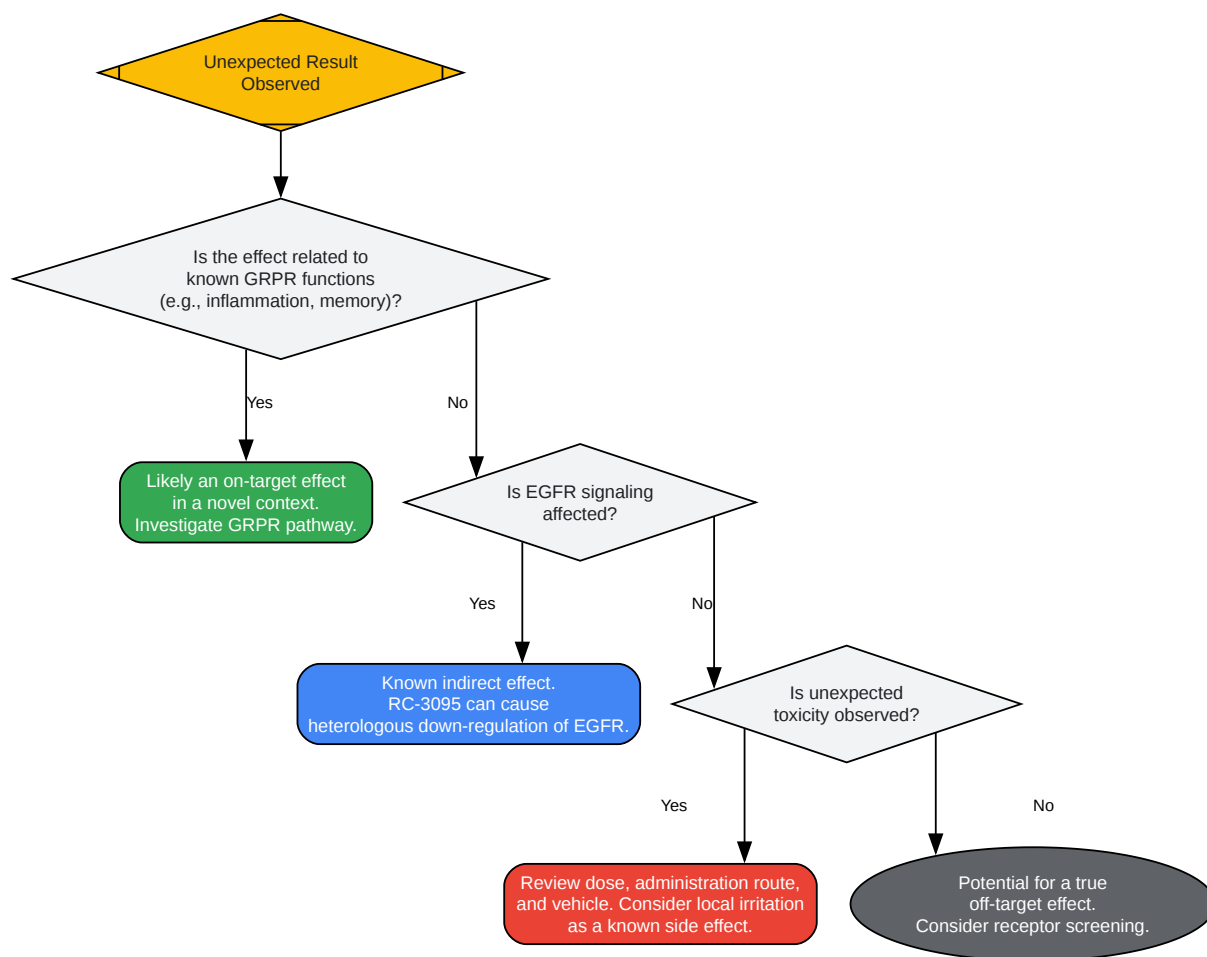
- Acknowledge the On-Target Effect: Recognize that GRPR is involved in immune responses, including mast cell chemotaxis and macrophage migration.^[4] The observed anti-inflammatory effects are likely a direct consequence of GRPR blockade.
- Measure Relevant Cytokines: To characterize this effect, measure the levels of key inflammatory cytokines in your experimental system.
- Experimental Design: If inflammation is a confounding factor in your cancer study, be sure to account for the potential immunomodulatory effects of RC-3095 in your analysis and interpretation of the results.

Quantitative Data Summary

Parameter	Organism/System	Value	Reference
In Vivo Efficacy			
Dose Range (Clinical Trial)	Human	8 - 96 µg/kg (s.c.)	[8]
Tumor Volume Reduction (H-69 SCLC)	Nude Mice	~50% with 10 µg/day (s.c.)	[6]
Anti-inflammatory Dose	Mice (Arthritis)	0.3 - 1 mg/kg (s.c.)	
Pharmacokinetics			
Plasma Half-life (Human)	Human	8.6 - 10.9 hours	[8]
Therapeutic Plasma Conc.	Human	>100 ng/mL	[8]
Receptor Modulation			
GRPR Down-regulation (H-69 SCLC)	Nude Mice	29.0% decrease with RC-3095	[6]
EGFR Down-regulation (H-69 SCLC)	Nude Mice	62.3% decrease with RC-3095	[6]
EGFR mRNA Reduction (H-69 SCLC)	Nude Mice	31% decrease with RC-3095	[6]

Signaling Pathways and Workflows





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